2-Bromo-6-(trifluoromethoxy)benzyl chloride
Overview
Description
2-Bromo-6-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5BrClF3O. It is a halogenated benzyl chloride derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 6-(trifluoromethoxy)benzyl chloride using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents (e.g., tetrahydrofuran) under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, functionalized benzyl alcohols, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)benzyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles, enabling it to form covalent bonds with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interaction with biological molecules . The bromine and chlorine atoms provide sites for further functionalization and modification, allowing the compound to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzyl bromide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-(Trifluoromethyl)benzyl bromide: Lacks the bromine atom on the benzene ring, resulting in distinct chemical properties and uses.
2-Bromo-6-(trifluoromethoxy)benzyl cyanide:
Uniqueness
2-Bromo-6-(trifluoromethoxy)benzyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which confer specific reactivity and properties. The presence of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-3-7(5(6)4-10)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDXZKYLWFHYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.